![molecular formula C23H25N3O3S B11181915 6,8,8,9-tetramethyl-3-{[(4-methylpyrimidin-2-yl)sulfanyl]acetyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11181915.png)
6,8,8,9-tetramethyl-3-{[(4-methylpyrimidin-2-yl)sulfanyl]acetyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
6,8,8,9-TETRAMETHYL-3-{2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound with a unique structure that combines elements of chromene and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-TETRAMETHYL-3-{2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the pyridine ring: This step involves the condensation of the chromene intermediate with a pyridine derivative, often using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-TETRAMETHYL-3-{2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.
Industry: It could be used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 6,8,8,9-TETRAMETHYL-3-{2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6,8,8,9-TETRAMETHYL-3-{2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE include:
Uniqueness
What sets 6,8,8,9-TETRAMETHYL-3-{2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE apart from these similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H25N3O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C23H25N3O3S/c1-13-11-23(3,4)26(5)18-10-20-15(8-16(13)18)9-17(21(28)29-20)19(27)12-30-22-24-7-6-14(2)25-22/h6-10,13H,11-12H2,1-5H3 |
InChI Key |
KHIOMYOTBCEAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)CSC4=NC=CC(=N4)C)C)(C)C |
Origin of Product |
United States |
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